Calcium nitrate tetrahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Plant and Cell Biology Research:

Nutrient Source

Calcium nitrate tetrahydrate serves as a source of both calcium (Ca) and nitrogen (N) for plant and cell cultures. These elements are essential for various cellular processes, including cell wall synthesis, protein synthesis, and enzyme function. Source: MP Biomedicals, "Calcium Nitrate, Tetrahydrate":

Signaling Molecule

Studies suggest that calcium nitrate may act as a signaling molecule in plants, influencing various physiological responses such as stomatal closure and gene expression. Source: National Institutes of Health, "Calcium nitrate induces rapid stomatal closure in plants": )

Environmental Science Research:

- Microbial Control: Research has explored the potential of calcium nitrate tetrahydrate to control the growth of sulfate-reducing bacteria in wastewater environments. These bacteria can generate harmful sulfide gas. Source: MP Biomedicals, "Calcium Nitrate, Tetrahydrate":

Material Science Research:

- Precursor for Materials Synthesis: Calcium nitrate tetrahydrate can be used as a precursor for the synthesis of various materials, including high-purity metal oxides and ceramics. It provides a source of both calcium and nitrate ions, which can participate in various chemical reactions during material formation. Source: American Elements, "Calcium Nitrate Tetrahydrate":

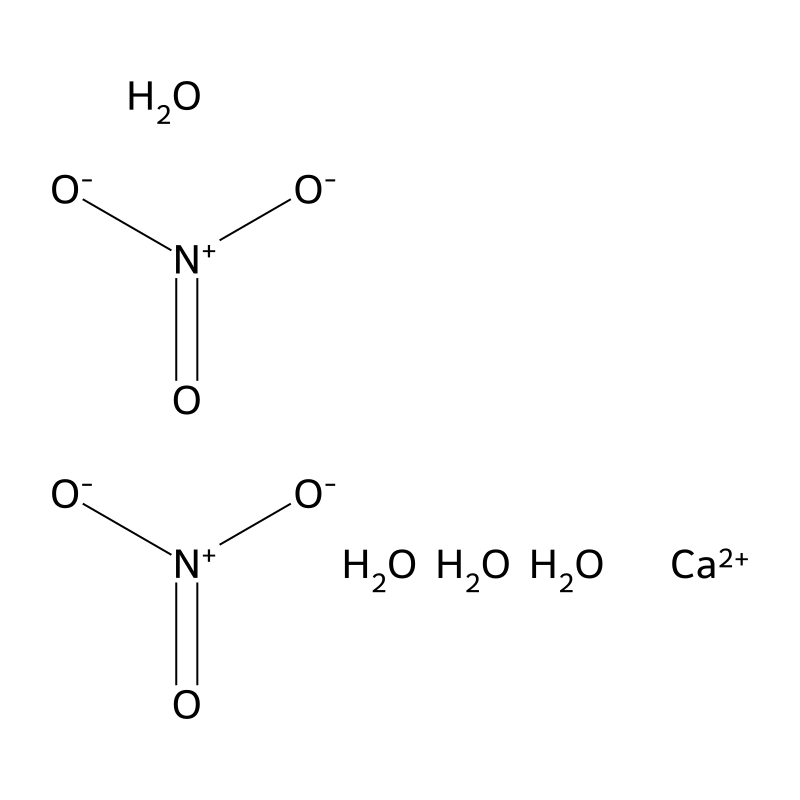

Calcium nitrate tetrahydrate is an inorganic compound with the chemical formula . It is a colorless, crystalline solid that is highly soluble in water, and it is commonly referred to as Norwegian saltpeter or Norgessalpeter. This compound is a hydrated form of calcium nitrate, which can also exist in an anhydrous state. Calcium nitrate tetrahydrate forms when calcium nitrate absorbs moisture from the atmosphere, making it a significant compound in agricultural and industrial applications due to its nutrient content and physical properties .

- Toxicity: Harmful if swallowed (classified as GHS category 4). Can cause irritation to the eyes, skin, and respiratory system.

- Flammability: Not flammable.

- Reactivity: Can react with strong acids or reducing agents.

- Safe Handling: Wear appropriate personal protective equipment (PPE) such as gloves, eye protection, and respiratory protection when handling this compound.

- Dissolution: When dissolved in water, it dissociates into calcium ions and nitrate ions:

- Reactions with Phosphates: It reacts with sodium phosphate to produce calcium phosphate and sodium nitrate:

- Double Displacement Reactions: It can undergo double displacement reactions with various salts, such as sodium carbonate or sodium chloride, yielding different products like calcium carbonate or calcium chloride .

Calcium nitrate tetrahydrate exhibits biological activity primarily through its role as a nutrient source in agriculture. It provides essential calcium and nitrogen to plants, promoting growth and enhancing soil fertility. The compound's solubility allows for easy absorption by plant roots. Additionally, studies have indicated that calcium ions play a crucial role in cellular processes, including cell signaling and structural integrity in plants .

Calcium nitrate tetrahydrate can be synthesized through several methods:

- Neutralization of Calcium Carbonate: Reacting calcium carbonate with nitric acid produces calcium nitrate:

- Ammonium Nitrate Reaction: Mixing ammonium nitrate with calcium hydroxide leads to the formation of calcium nitrate:

- Birkeland-Eyde Process: Historically significant for large-scale production, this method involves the reaction of nitrogen and oxygen at high temperatures to produce nitric acid, which is then neutralized with lime .

Calcium nitrate tetrahydrate has several important applications:

- Fertilizers: It is widely used as a nitrogen fertilizer in agriculture due to its high solubility and nutrient content.

- Concrete Admixtures: The compound accelerates the setting time of concrete and enhances its durability.

- Cold Packs: Its endothermic dissolution property makes it suitable for use in cold packs for therapeutic applications.

- Latex Coagulation: It serves as a coagulant in latex production processes .

Research has shown that calcium nitrate tetrahydrate can interact with various compounds, influencing its effectiveness as a fertilizer and its behavior in different chemical processes. For instance, studies indicate that the presence of other nutrients can affect the uptake of calcium and nitrogen by plants. Additionally, interactions with soil components can impact nutrient availability and mobility .

Calcium nitrate tetrahydrate shares similarities with other inorganic nitrates but has unique properties that distinguish it:

| Compound Name | Formula | Unique Characteristics |

|---|---|---|

| Calcium Ammonium Nitrate Decahydrate | Contains ammonium ions; used as a fertilizer | |

| Calcium Potassium Nitrate Decahydrate | Provides both potassium and calcium; enhances plant growth | |

| Magnesium Nitrate Hexahydrate | Contains magnesium; important for chlorophyll production | |

| Strontium Nitrate | Used in pyrotechnics; does not contain water of hydration |

Calcium nitrate tetrahydrate is particularly unique due to its dual role as both a source of calcium and nitrogen, making it highly effective for agricultural applications where both nutrients are required simultaneously .

The synthesis of calcium nitrate tetrahydrate traces back to early 20th-century industrial innovations. In 1905, Norwegian chemists Kristian Birkeland and Sam Eyde developed the Birkeland–Eyde process, which utilized electric arcs to fix atmospheric nitrogen into nitric acid. This process later facilitated large-scale production of calcium nitrate as a byproduct during phosphate fertilizer manufacturing. The compound earned the moniker Norgessalpeter (Norwegian saltpeter) due to its prominence in Norway’s fertilizer industry, where it was first commercialized at Notodden and Porsgrunn. By the 1920s, the Odda process further streamlined its production by reacting phosphate rock with nitric acid, isolating calcium nitrate through crystallization at sub-zero temperatures.

Significance in Contemporary Chemical Research

CNT remains pivotal in multiple domains:

- Agriculture: As a nitrogen and calcium fertilizer, it enhances soil fertility and crop resilience.

- Wastewater Treatment: Its antibacterial properties mitigate sulfide generation by sulfate-reducing bacteria in oily wastewater.

- Materials Science: CNT serves as a phase change material (PCM) for thermal energy storage due to its high enthalpy of fusion ($$36.6 \, \text{kJ/mol}$$).

- Laboratory Applications: It is a reagent in cell culture media and alkaline phosphatase studies.

Molecular Classification and Research Relevance

CNT belongs to the nitrate family, characterized by a calcium ion ($$ \text{Ca}^{2+} $$) coordinated to two nitrate ions ($$ \text{NO}_3^- $$) and four water molecules. Its monoclinic crystal structure ($$a = 6.28 \, \text{Å}, \, b = 9.16 \, \text{Å}, \, c = 14.48 \, \text{Å}, \, \beta = 98.62^\circ$$) facilitates high solubility ($$129 \, \text{g/100 mL at } 20^\circ \text{C}$$) and endothermic dissolution. These properties underpin its utility in energy storage and chemical synthesis.

The Birkeland–Eyde Process

The Birkeland–Eyde process represents one of the pioneering industrial methods that contributed to the development of nitrogen-based fertilizer production, including calcium nitrate tetrahydrate [5]. This process, developed by Norwegian industrialist and scientist Kristian Birkeland along with his business partner Sam Eyde in 1903, involves a multi-step nitrogen fixation reaction that utilizes electrical arcs to react atmospheric nitrogen with oxygen [5] [8]. The process was implemented in factories built in Rjukan and Notodden in Norway, alongside large hydroelectric power facilities to supply the necessary energy [5].

In the Birkeland–Eyde process, an electrical arc is formed between two coaxial water-cooled copper tube electrodes powered by a high voltage alternating current of 5 kV at 50 Hz [5]. A strong static magnetic field generated by a nearby electromagnet spreads the arc into a thin disc through the Lorentz force [5]. The plasma temperature in this disc exceeds 3000°C, creating conditions for nitrogen and oxygen to react [5]. This reaction ultimately produces nitric acid with water, which serves as a source of nitrate in subsequent reactions [5] [8].

The Birkeland–Eyde process played a significant role in the early production of calcium nitrate tetrahydrate, particularly at the Notodden facility in Norway, where the first industrial synthesis of calcium nitrate (Norgessalpeter) occurred in 1905 [2]. However, the process is relatively inefficient in terms of energy consumption, which led to its gradual replacement in the 1910s and 1920s by more efficient methods [5].

Limestone and Nitric Acid Reaction Pathways

The reaction between limestone (calcium carbonate) and nitric acid represents the most common industrial pathway for calcium nitrate tetrahydrate production [2] [3]. This method involves treating limestone with nitric acid, followed by neutralization with ammonia if necessary [2]. The chemical reaction can be represented as:

CaCO₃ + 2 HNO₃ → Ca(NO₃)₂ + CO₂ + H₂O [2] [4]

This exothermic reaction releases carbon dioxide gas and water while producing calcium nitrate [9] [13]. The reaction is typically carried out under controlled conditions to ensure complete conversion of the limestone and to manage the heat generated during the process [3]. The calcium nitrate solution obtained is then further processed to yield calcium nitrate tetrahydrate crystals [3] [4].

Industrial production facilities often implement this reaction in specialized equipment designed to handle the corrosive nature of nitric acid and to efficiently capture the carbon dioxide released [14]. The concentration of nitric acid used typically ranges from 1 to 2 molar, and the reaction temperature is maintained between 30-60°C for optimal yield and reaction rate [14] [17].

The quality of limestone used significantly impacts the purity of the final calcium nitrate tetrahydrate product [17]. High-quality limestone with minimal impurities such as silica, iron, and aluminum compounds is preferred to reduce the need for extensive purification steps [17]. After the reaction, the solution undergoes filtration to remove any unreacted limestone and insoluble impurities [17].

The Odda Process as an Intermediate Product Source

The Odda process, also known as the nitrophosphate process, represents another significant industrial method that produces calcium nitrate as an intermediate product [7]. Invented by Erling Johnson in the municipality of Odda, Norway around 1927, this process was developed primarily for the production of nitrogen fertilizers [7].

The Odda process involves acidifying phosphate rock with dilute nitric acid to produce a mixture of phosphoric acid and calcium nitrate according to the following reaction:

Ca₅(PO₄)₃OH + 10 HNO₃ → 3 H₃PO₄ + 5 Ca(NO₃)₂ + H₂O [2] [7]

After this initial reaction, the mixture is cooled to below 0°C, causing calcium nitrate to crystallize as calcium nitrate tetrahydrate, which can then be separated from the phosphoric acid [7]:

2 H₃PO₄ + 3 Ca(NO₃)₂ + 12 H₂O → 2 H₃PO₄ + 3 Ca(NO₃)₂·4H₂O [7]

The resulting calcium nitrate tetrahydrate can be harvested as a valuable nitrogen fertilizer product [7]. The filtrate, composed mainly of phosphoric acid with some nitric acid and traces of calcium nitrate, is typically neutralized with ammonia to produce compound fertilizers [7].

The Odda process represented an innovation in fertilizer production as it did not require expensive sulfuric acid and did not produce gypsum waste (phosphogypsum), which was a significant environmental advantage over other processes of the time [7]. Several major chemical companies, including Norsk Hydro, BASF, Hoechst, and DSM, licensed and employed this process, often introducing variations to improve efficiency or adapt to specific manufacturing conditions [7].

Laboratory Synthesis Methods

Calcium Carbonate and Nitric Acid Reaction Protocol

Laboratory synthesis of calcium nitrate tetrahydrate commonly employs the reaction between calcium carbonate and dilute nitric acid, mirroring the industrial process but on a smaller scale [4]. This method provides a straightforward approach for producing calcium nitrate tetrahydrate in laboratory settings with relatively simple equipment and reagents [4] [9].

The laboratory protocol typically involves the following steps:

- Preparation of reagents: Approximately 2.5 g of calcium carbonate and 25 cm³ of 1 mol/dm³ nitric acid are measured for the reaction [4].

- Reaction procedure: The nitric acid is warmed to about 60°C, and calcium carbonate powder is added gradually while stirring, allowing effervescence (carbon dioxide release) to subside between additions [4]. The addition continues until no further effervescence occurs and some solid calcium carbonate remains visible in the beaker, indicating complete consumption of the acid [4].

- Filtration: The warm mixture is filtered to remove any unreacted calcium carbonate and impurities [4] [11].

- Crystallization: The filtrate is evaporated slowly over a hot water bath at about 60°C until crystals begin to form [4]. The concentrated solution is then allowed to cool, promoting further crystallization of calcium nitrate tetrahydrate [4].

- Crystal harvesting: The crystals are filtered and dried at room temperature to obtain the final calcium nitrate tetrahydrate product [4].

The chemical reaction follows the equation:

CaCO₃ + 2 HNO₃ → Ca(NO₃)₂ + CO₂ + H₂O [4] [9]

This laboratory method typically yields calcium nitrate tetrahydrate crystals with high purity when proper procedures are followed [4]. The theoretical yield can be calculated based on the limiting reagent, which is usually the nitric acid in this protocol [4].

Ammonium Nitrate and Calcium Hydroxide Methods

An alternative laboratory method for synthesizing calcium nitrate tetrahydrate involves the reaction between ammonium nitrate and calcium hydroxide [2] [6]. This approach offers certain advantages in laboratory settings, particularly when calcium hydroxide is more readily available than calcium carbonate [6] [10].

The reaction proceeds according to the following equation:

2 NH₄NO₃ + Ca(OH)₂ → Ca(NO₃)₂ + 2 NH₄OH [2] [10]

The laboratory protocol for this method typically includes:

- Preparation of reagents: Ammonium nitrate solution and calcium hydroxide (slaked lime) are prepared in appropriate stoichiometric ratios [6] [10].

- Reaction procedure: The reactants are combined and mixed thoroughly to ensure complete reaction [6]. The reaction may be conducted at room temperature or with gentle heating to enhance the reaction rate [10].

- Filtration: The reaction mixture is filtered to remove any unreacted calcium hydroxide and insoluble impurities [6].

- Concentration and crystallization: The filtrate containing calcium nitrate is concentrated through evaporation until crystallization begins [6]. The solution is then cooled to promote crystal formation [10].

- Crystal collection and drying: The calcium nitrate tetrahydrate crystals are collected by filtration and dried under appropriate conditions [6].

This method produces calcium nitrate tetrahydrate along with ammonium hydroxide as a byproduct [2] [10]. The stoichiometric relationship indicates that for every mole of calcium hydroxide, two moles of ammonium nitrate are required to achieve complete reaction [10]. This precise ratio is crucial for maximizing yield and ensuring complete conversion of reactants [10].

The ammonium nitrate and calcium hydroxide method is particularly useful in laboratory settings where precise control of reaction conditions is possible [6]. However, it requires careful handling of the ammonium hydroxide byproduct, which is volatile and can affect the purity of the final calcium nitrate tetrahydrate product if not properly managed [10].

Quality Control in Laboratory Synthesis

Quality control in laboratory synthesis of calcium nitrate tetrahydrate encompasses various analytical techniques and procedural standards to ensure product purity, consistency, and yield optimization [4] [11]. Implementing rigorous quality control measures is essential for producing calcium nitrate tetrahydrate that meets research or industrial specifications [4].

Key quality control parameters and techniques include:

Purity assessment: The purity of calcium nitrate tetrahydrate can be determined through various analytical methods, including titration, spectroscopy, and chromatography [4]. Common impurities that may affect quality include unreacted starting materials, reaction byproducts, and environmental contaminants [11].

Crystal characteristics evaluation: The size, shape, and uniformity of calcium nitrate tetrahydrate crystals significantly impact their stability and application properties [12]. Microscopic examination and particle size analysis are commonly employed to assess crystal morphology and size distribution [12].

Yield calculation: Determining the percentage yield provides valuable information about the efficiency of the synthesis process [4]. The theoretical yield is calculated based on the limiting reagent, and the actual yield is measured after crystal collection and drying [4]. The percentage yield is calculated using the formula:

Percentage yield = (Actual yield / Theoretical yield) × 100% [4]

Moisture content analysis: As calcium nitrate tetrahydrate is hygroscopic, controlling and measuring moisture content is crucial for maintaining product stability [12]. Techniques such as Karl Fischer titration or loss-on-drying methods are commonly used to determine moisture content [12].

Reaction monitoring: During synthesis, parameters such as temperature, pH, and reaction time are carefully monitored and controlled to ensure optimal conditions for high-quality product formation [4] [11]. Deviations from established protocols can significantly impact product quality and yield [4].

Documentation and record-keeping: Comprehensive documentation of all synthesis parameters, observations, and analytical results is essential for quality control and process improvement [4]. This information facilitates troubleshooting and optimization of future synthesis batches [11].

Laboratory synthesis of calcium nitrate tetrahydrate typically aims for a purity of at least 99%, with some specialized applications requiring even higher purity levels of 99.9% or greater [19] [20]. The quality control standards may vary depending on the intended application of the calcium nitrate tetrahydrate, with more stringent requirements for analytical grade reagents compared to technical grade products [19].

Advanced Manufacturing Technologies

Continuous Flow Column Techniques

Continuous flow column techniques represent a significant advancement in calcium nitrate tetrahydrate production, offering enhanced efficiency and control compared to batch processes [14] [15]. These techniques involve the reaction between nitric acid and limestone carried out in a continuous process within flow columns containing limestone packing [14].

The continuous flow column process typically operates as follows:

Column design and operation: The columns are designed with limestone packing through which nitric acid flows at a controlled rate [14]. The exothermic reaction between nitric acid and limestone occurs as the acid percolates through the packing material [14].

Flow dynamics: The process operates in the range of Reynolds numbers characteristic for laminar flow (0.5-10), which guarantees maximum reaction efficiency and minimal unreacted nitric acid in the final product [14]. The flow rate is carefully controlled to ensure optimal contact time between the acid and limestone [14].

Reaction parameters: The flow rate equation governing the process is described by:

cw = f(Vs/Vz, Vsw)

Where:

- cw represents the quantity of free nitric acid (weight %)

- Vs is the flow rate of nitric acid (dm³/h)

- Vz is the flow rate of the filling material (dm³/h)

- Vsw is the space in the packing (m³) [14]

Product characteristics: Under optimal operating conditions, the continuous flow column process yields calcium nitrate solution with minimal free nitric acid content, typically 0.1-0.5% by weight, preferably around 0.2% [14].

The continuous flow column technique offers several advantages over batch processes, including consistent product quality, reduced labor requirements, and improved energy efficiency [14] [17]. The continuous nature of the process also allows for better heat management of the exothermic reaction, preventing localized overheating that could lead to unwanted side reactions or degradation of the product [14].

Research has shown that the efficiency of continuous flow columns can be further enhanced through optimization of column dimensions, packing material characteristics, and flow rates [14] [15]. These parameters significantly influence the mass transfer and reaction kinetics within the column, ultimately affecting product yield and quality [15].

Belt Crystallization Methods

Belt crystallization represents an innovative approach to calcium nitrate tetrahydrate production, particularly for the final crystallization stage where the concentrated calcium nitrate solution is converted into solid form [14] [16]. This technology offers significant advantages in terms of product quality, energy efficiency, and process control compared to traditional crystallization methods [14].

The belt crystallization process for calcium nitrate tetrahydrate typically involves the following steps:

Melt preparation: The concentrated calcium nitrate solution, often containing small amounts of ammonium nitrate (with a weight ratio of 0.6-0.8% N-NH₄ to 26.8-27.2% CaO), is prepared in evaporators until reaching the optimal concentration [14] [17]. During evaporation, crystalline seeds form in situ in quantities of 20-40% by weight of the total mother liquor, preferably around 30%, with seed sizes ranging from 0.01-0.5 mm [14] [17].

Belt crystallizer operation: The prepared melt is pumped onto a continuously operated belt crystallizer that is cooled with water [14]. As the melt moves along the belt, controlled cooling causes crystallization of calcium nitrate tetrahydrate in the form of flakes [14] [17].

Crystal formation and harvesting: The cooling rate and belt speed are carefully controlled to optimize crystal size, uniformity, and purity [14]. The crystallized product is collected at the end of the belt as solid flakes of calcium nitrate tetrahydrate [14].

The belt crystallization method offers several distinct advantages:

Product quality: The method produces calcium nitrate tetrahydrate in the form of uniform flakes with consistent crystal structure and minimal impurities [14] [17]. The controlled cooling environment prevents the formation of agglomerates and ensures even crystal growth [14].

Process efficiency: The continuous nature of belt crystallization allows for higher throughput compared to batch crystallization methods [14]. The process also enables better energy utilization through efficient heat transfer during cooling [14] [17].

Reduced caking tendency: The flake form produced by belt crystallization typically exhibits lower hygroscopicity and reduced tendency to cake during storage compared to products from other crystallization methods [14] [17].

Industrial implementation of belt crystallization for calcium nitrate tetrahydrate production has demonstrated significant improvements in product quality and process efficiency [14]. For example, one industrial process utilizing belt crystallization reported producing calcium nitrate tetrahydrate flakes with the following composition: 26.8% CaO, 0.2% MgO, 14.6% N-NO₃, 0.8% N-NH₄, with minimal insoluble substances (0.003%) [14].

Process Optimization Strategies

Process optimization in calcium nitrate tetrahydrate manufacturing encompasses a range of strategies aimed at enhancing yield, improving product quality, reducing energy consumption, and minimizing environmental impact [14] [16]. These optimization approaches integrate advanced technologies, innovative methodologies, and precise control systems to maximize production efficiency [14] [17].

Key process optimization strategies include:

Reaction parameter optimization: Fine-tuning of reaction conditions such as temperature, concentration, and residence time significantly impacts the yield and quality of calcium nitrate tetrahydrate [14]. For instance, maintaining the reaction temperature between 30-60°C has been found to optimize the reaction rate while minimizing side reactions and energy consumption [14] [17].

Crystallization kinetics control: Understanding and controlling crystallization kinetics is crucial for producing calcium nitrate tetrahydrate crystals with desired characteristics [16]. Research has shown that the crystal growth rate of calcium nitrate tetrahydrate increases linearly with fluid circulation velocity at fixed relative supersaturation and enlarges with increasing relative supersaturation [16]. The crystallization kinetics typically follows a first-order equation, with specific activation energy requirements that can be calculated using isothermal methods [16].

Circulating Fluidized Bed (CFB) crystallization: This advanced technique maintains a relatively constant crystal growth rate throughout the crystallization process, resulting in more uniform calcium nitrate tetrahydrate crystals [16]. CFB crystallization has shown promising results as an alternative to traditional crystallization methods, offering improved mass transfer and crystal quality [16].

Seed crystal management: The strategic use of seed crystals significantly influences the crystallization process [12] [14]. In-situ generation of seed crystals during evaporation (20-40% of the total mother liquor) eliminates the need for external seed addition or anti-caking agents, resulting in higher purity calcium nitrate tetrahydrate [14] [17].

Impurity removal optimization: Advanced purification techniques, such as the use of substances with high oxidation and reduction potentials followed by flocculation with cationic polyelectrolytes, effectively remove insoluble impurities like aluminum and iron hydroxides [14]. This purification process is optimally conducted at pH 5-7 and temperatures of 20-25°C [14].

Energy integration: Implementing heat recovery systems and optimizing thermal processes significantly reduces energy consumption in calcium nitrate tetrahydrate production [14] [17]. For example, utilizing the exothermic heat from the limestone-nitric acid reaction to pre-heat process streams can improve overall energy efficiency [14].

Process monitoring and control: Advanced instrumentation and control systems enable real-time monitoring and adjustment of critical process parameters, ensuring consistent product quality and optimal resource utilization [14] [16]. Parameters such as nitric acid flow rate, temperature profiles, and crystallization conditions are continuously monitored and adjusted to maintain optimal production conditions [14].

Implementation of these optimization strategies has led to significant improvements in industrial calcium nitrate tetrahydrate production [14] [16]. For instance, optimized continuous flow column processes have achieved nitric acid utilization rates exceeding 99.8%, with free nitric acid content in the product reduced to as low as 0.2% by weight [14]. Similarly, advanced crystallization techniques have produced calcium nitrate tetrahydrate with purity levels exceeding 99.98% for specialized applications [19] [25].

| Process Parameter | Conventional Range | Optimized Range | Impact on Production |

|---|---|---|---|

| Reaction Temperature | 20-70°C | 30-60°C | Improved reaction rate and reduced energy consumption [14] [17] |

| Nitric Acid Concentration | 0.5-2.0 mol/dm³ | 1.0 mol/dm³ | Optimal balance between reaction rate and equipment corrosion [4] [14] |

| Reynolds Number (Flow Columns) | Variable | 0.5-10 | Ensures laminar flow for maximum reaction efficiency [14] |

| CaO Concentration (Before Crystallization) | 25-28% | 26.8-27.2% | Optimal crystallization conditions [14] [17] |

| In-situ Seed Crystal Formation | 0-50% | 20-40% (preferably 30%) | Eliminates need for external seed addition [14] |

| Crystallization Temperature | Variable | Controlled cooling profile | Uniform crystal size and reduced agglomeration [14] [16] |

| Purification pH | 4-8 | 5-7 | Optimal removal of metal hydroxide impurities [14] |

Phase Transitions Analysis

Calcium nitrate tetrahydrate undergoes a complex series of phase transitions when subjected to increasing temperature. The compound exhibits distinctive thermal behavior characterized by both melting and sequential dehydration processes, making it a compound of significant interest for thermal energy storage applications.

Melting Behavior

The primary phase transition occurs at 43.9 ± 0.3 degrees Celsius, where calcium nitrate tetrahydrate undergoes congruent melting [1]. This melting point represents the solid-to-liquid transition of the tetrahydrate form, accompanied by an enthalpy of fusion of 36.6 ± 0.2 kilojoules per mole [1]. Differential scanning calorimetry measurements have consistently identified the melting onset at approximately 46 degrees Celsius, with the process completing within a narrow temperature range [2].

The melting process is characterized by the formation of a highly concentrated aqueous solution containing calcium nitrate and associated water molecules. Thermogravimetric analysis indicates that no mass loss occurs during the initial melting phase, confirming that the four water molecules remain associated with the calcium nitrate structure at this temperature [1] [3].

Sequential Dehydration Processes

Following the initial melting, calcium nitrate tetrahydrate undergoes a series of dehydration reactions that can be categorized into four distinct stages:

Stage 1 (50-150 degrees Celsius): The tetrahydrate loses one-quarter of its water content, transitioning from calcium nitrate tetrahydrate to calcium nitrate trihydrate. This process involves the release of one water molecule per formula unit [4] [5].

Stage 2 (160-180 degrees Celsius): The trihydrate further dehydrates, losing an additional half of the remaining water molecules to form calcium nitrate dihydrate [4] [5].

Stage 3 (180-190 degrees Celsius): The dihydrate continues dehydration, losing another quarter of the original water content to produce calcium nitrate monohydrate [4] [5].

Stage 4 (190-220 degrees Celsius): Complete dehydration occurs, with the final water molecule being released to form anhydrous calcium nitrate [4] [5].

| Temperature Range (°C) | Phase Transition | Water Loss (%) | Products |

|---|---|---|---|

| 43.9-46 | Solid → Liquid | 0 | Ca(NO₃)₂·4H₂O(l) |

| 50-150 | Tetrahydrate → Trihydrate | 25 | Ca(NO₃)₂·3H₂O + H₂O(g) |

| 160-180 | Trihydrate → Dihydrate | 50 | Ca(NO₃)₂·2H₂O + H₂O(g) |

| 180-190 | Dihydrate → Monohydrate | 75 | Ca(NO₃)₂·H₂O + H₂O(g) |

| 190-220 | Monohydrate → Anhydrous | 100 | Ca(NO₃)₂ + H₂O(g) |

Anhydrous Phase Behavior

The anhydrous calcium nitrate formed after complete dehydration exhibits distinct thermal properties. The anhydrous form melts at significantly higher temperatures, with literature values ranging from 550 degrees Celsius to 836 degrees Celsius [6] [7]. The enthalpy of fusion for the anhydrous form has been determined to be 33.4 ± 1.0 kilojoules per mole [7].

Crystal Structure and Phase Stability

The crystal structure of calcium nitrate tetrahydrate is monoclinic with space group P 1 21/c 1 [8] [9]. The unit cell parameters are: a = 6.268 ± 0.006 Å, b = 9.116 ± 0.009 Å, c = 14.83 ± 0.01 Å, α = 90°, β = 106.5 ± 0.33°, γ = 90° [9]. The structure consists of Ca₂(H₂O)₈(NO₃)₄ dimers connected by hydrogen bonds, with two crystallographically non-equivalent nitrate groups [8].

Decomposition Pathways and Kinetics

The decomposition of calcium nitrate tetrahydrate follows well-defined kinetic pathways that have been extensively studied using various analytical techniques including thermogravimetric analysis, differential scanning calorimetry, and mass spectrometry.

Decomposition Mechanism

The decomposition of calcium nitrate tetrahydrate can be represented by the following overall reaction sequence:

- Dehydration Phase: Ca(NO₃)₂·4H₂O → Ca(NO₃)₂ + 4H₂O(g)

- Nitrate Decomposition: Ca(NO₃)₂ → Ca(NO₂)₂ + ½O₂(g)

- Nitrite Decomposition: 3Ca(NO₂)₂ → Ca(NO₃)₂ + 2CaO + 4NO(g)

- Final Decomposition: Ca(NO₃)₂ → CaO + 2NO₂(g) + ½O₂(g)

Research has established that the decomposition process produces calcium oxide, nitrogen dioxide, nitric oxide, and oxygen as the primary products [4] [5] [6]. The ratio of nitric oxide to nitrogen dioxide changes during the decomposition process, with NO:NO₂ ratios of 2:1 initially, transitioning to 1:1 after the decomposition maximum at approximately 580 degrees Celsius [4].

Kinetic Parameters

Extensive kinetic studies have been conducted to determine the activation energy and reaction mechanisms for the decomposition process. Multiple isoconversional methods have been employed to ensure accuracy:

| Method | Activation Energy (kJ/mol) | Source |

|---|---|---|

| Flynn-Wall-Ozawa | 224.4 ± 24.6 | Xiong et al., 2023 [10] |

| Kissinger-Akahira-Sunose | 221.8 ± 26.0 | Xiong et al., 2023 [10] |

| Starink | 222.2 ± 26.0 | Xiong et al., 2023 [10] |

| Constant Volume Method | 229 ± 10 | Ettarh & Galwey, 1996 [6] |

| Titration Method | 217 ± 9 | Ettarh & Galwey, 1996 [6] |

The kinetic analysis reveals that the decomposition follows an Avrami-Erofeev model with n = 2, indicating a mechanism involving nucleation and growth processes [6]. The reaction exhibits first-order kinetics with respect to the calcium nitrate concentration [11] [6].

Mechanistic Interpretation

The decomposition mechanism involves two overlapping and interacting steps: nitrate to nitrite conversion, followed by nitrite to oxide transformation [6]. The initial rate-determining step is the breakdown of nitrate ions, with an activation energy that closely matches the calculated difference between the heats of formation of calcium nitrate and calcium nitrite [6].

The kinetic studies indicate that the decomposition occurs in the liquid phase for the anhydrous calcium nitrate, with the reaction rate being approximately zero-order during the median conversion range (α = 0.3-0.7) [6]. This behavior is consistent with progressive melting accompanied by decomposition, as described by the Avrami-Erofeev equation [6].

Temperature Dependence

The decomposition kinetics show strong temperature dependence, with the reaction rate increasing exponentially with temperature according to the Arrhenius equation. The temperature range for significant decomposition extends from 773 to 848 Kelvin (500-575 degrees Celsius) [6]. The decomposition is highly endothermic, requiring substantial energy input to drive the reaction forward [6].

Thermodynamic Equilibria in Various Systems

The thermodynamic behavior of calcium nitrate tetrahydrate involves complex equilibria that depend on temperature, pressure, and the presence of water vapor. Understanding these equilibria is crucial for applications in thermal energy storage and chemical processing.

Dehydration Equilibria

The dehydration of calcium nitrate tetrahydrate involves a series of equilibrium reactions, each characterized by specific thermodynamic parameters:

| Equilibrium System | Temperature Range (K) | Equilibrium Type | Activity Expression |

|---|---|---|---|

| Ca(NO₃)₂·4H₂O ⇌ Ca(NO₃)₂·3H₂O + H₂O | 323-423 | Dehydration | a(H₂O) = P(H₂O)/P° |

| Ca(NO₃)₂·3H₂O ⇌ Ca(NO₃)₂·2H₂O + H₂O | 433-453 | Dehydration | a(H₂O) = P(H₂O)/P° |

| Ca(NO₃)₂·2H₂O ⇌ Ca(NO₃)₂·H₂O + H₂O | 453-463 | Dehydration | a(H₂O) = P(H₂O)/P° |

| Ca(NO₃)₂·H₂O ⇌ Ca(NO₃)₂ + H₂O | 463-493 | Dehydration | a(H₂O) = P(H₂O)/P° |

Thermodynamic Properties

The thermodynamic properties of calcium nitrate tetrahydrate have been comprehensively characterized:

- Standard Molar Entropy: 339 J/(mol·K) [12]

- Heat Capacity: Variable with temperature, approximately 155 J/(mol·K) at the melting point [1]

- Gibbs Energy: Calculated from heat capacity and entropy data over the experimental temperature range [1]

- Accumulated Energy: 43.4 kJ/mol (combination of sensible and latent heat) [1]

Solubility Equilibria

Calcium nitrate tetrahydrate exhibits extremely high solubility in water, with a solubility of 2710 grams per liter at 20 degrees Celsius [13]. The dissolution equilibrium can be represented as:

Ca(NO₃)₂(s) ⇌ Ca²⁺(aq) + 2NO₃⁻(aq)

The high solubility indicates that calcium nitrate is a strong electrolyte that dissociates completely in aqueous solution. The compound does not have a well-defined solubility product constant due to its extremely high solubility [14].

Vapor Pressure Relationships

The vapor pressure of water over calcium nitrate tetrahydrate solutions has been studied extensively. The compound exhibits hygroscopic behavior, readily absorbing moisture from the atmosphere [15]. The vapor pressure relationships follow Raoult's law for dilute solutions, with significant deviations at higher concentrations due to ion-ion interactions [16].

Phase Diagram Considerations

In mixed salt systems, calcium nitrate tetrahydrate forms complex phase diagrams. Studies of the calcium nitrate-magnesium nitrate-water system show that calcium nitrate tetrahydrate remains stable at temperatures of 273.15 and 298.15 K, with no evidence of stable calcium nitrate trihydrate phases under these conditions [17].

Pressure Effects

The effect of pressure on the thermodynamic properties of calcium nitrate tetrahydrate has been investigated, particularly for the liquid phase. Studies show that the glass transition temperature increases with pressure, and the conductivity parameters in the Vogel-Tammann-Fulcher equation change with pressure due to ion pair formation [18].

Equilibrium Constants

The equilibrium constants for the various dehydration reactions are temperature-dependent and can be calculated from the thermodynamic data. The dehydration reactions are endothermic, requiring energy input to drive the equilibrium toward the dehydrated products. The equilibrium position depends on the partial pressure of water vapor in the system, with higher water vapor pressures favoring the hydrated forms [1].

Industrial Applications

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 278 companies. For more detailed information, please visit ECHA C&L website;

Of the 12 notification(s) provided by 277 of 278 companies with hazard statement code(s):;

H272 (68.23%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302 (34.3%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (34.3%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (16.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H371 (48.74%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];

H373 (48.74%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Corrosive;Irritant;Health Hazard